molecular formula C6H10O2 B14697284 Cyclohexenyl hydroperoxide CAS No. 27254-23-5

Cyclohexenyl hydroperoxide

Cat. No.: B14697284
CAS No.: 27254-23-5
M. Wt: 114.14 g/mol
InChI Key: QEEPPWQOVJWUBC-UHFFFAOYSA-N
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Description

Cyclohexenyl hydroperoxide is an organic compound with the molecular formula C₆H₁₀O₂ It is a hydroperoxide derivative of cyclohexene, characterized by the presence of a hydroperoxy group (-OOH) attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexenyl hydroperoxide can be synthesized through the oxidation of cyclohexene. One common method involves the use of molecular oxygen in the presence of a catalyst such as N-hydroxyphthalimide (NHPI) and transition metal compounds like iron (III) benzoate or copper (II) acetate. The reaction is typically carried out in an acetonitrile solution at around 60°C .

Industrial Production Methods: Industrial production of this compound often involves the liquid-phase oxidation of cyclohexene using environmentally benign oxidants such as hydrogen peroxide or tert-butyl hydroperoxide. The process is catalyzed by heterogeneous transition metal-based catalysts, which enhance the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: Cyclohexenyl hydroperoxide undergoes various types of chemical reactions, including:

    Oxidation: It can be further oxidized to form cyclohexenone and cyclohexenol.

    Reduction: The hydroperoxy group can be reduced to form cyclohexanol.

    Substitution: The hydroperoxy group can be substituted by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Molecular oxygen, hydrogen peroxide, and tert-butyl hydroperoxide are commonly used oxidants.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Various nucleophiles can be used to substitute the hydroperoxy group.

Major Products:

Scientific Research Applications

Cyclohexenyl hydroperoxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexenyl hydroperoxide involves the formation of free radicals through the homolytic cleavage of the O-O bond. These radicals can initiate various chain reactions, leading to the formation of different products. The compound can also act as an electrophilic reactant, participating in epoxidation and allylic oxidation reactions .

Comparison with Similar Compounds

    Cyclohexyl hydroperoxide: Similar in structure but lacks the double bond present in cyclohexenyl hydroperoxide.

    tert-Butyl hydroperoxide: A commonly used hydroperoxide in organic synthesis, but with a different alkyl group.

    Hydrogen peroxide: A simple and widely used oxidant with two hydroperoxy groups.

Uniqueness: this compound is unique due to its ability to undergo both epoxidation and allylic oxidation, providing access to a variety of functionalized products. Its reactivity is influenced by the presence of the double bond in the cyclohexene ring, which distinguishes it from other hydroperoxides .

Properties

CAS No.

27254-23-5

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

1-hydroperoxycyclohexene

InChI

InChI=1S/C6H10O2/c7-8-6-4-2-1-3-5-6/h4,7H,1-3,5H2

InChI Key

QEEPPWQOVJWUBC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)OO

Origin of Product

United States

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